Home > Products > Screening Compounds P113179 > 4-(4-bromophenyl)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
4-(4-bromophenyl)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline -

4-(4-bromophenyl)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-4348344
CAS Number:
Molecular Formula: C19H17BrClNO
Molecular Weight: 390.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GAT107 is a synthetic compound classified as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). [, ] It exhibits unique pharmacological properties compared to other known α7 PAMs. [] Research suggests that GAT107 may have therapeutic potential for diseases like Alzheimer’s disease and schizophrenia. [, ]

Molecular Structure Analysis

GAT107 is the (+)-enantiomer of racemic 4BPTQS with 3aR, 4S, 9bS absolute stereochemistry. [] Its structure is closely related to TQS, with a key difference being the presence of a 4-bromophenyl group at position 4 in GAT107. []

Chemical Reactions Analysis

Specific chemical reactions of GAT107 are not described in the provided literature. As a PAM, its primary interaction is through binding to the α7 nAChR. [, , ]

Mechanism of Action

GAT107 acts as an allosteric agonist-PAM (ago-PAM) of the α7 nAChR. [] This means it can both directly activate the receptor and potentiate the effects of acetylcholine. [] It achieves this by binding to an allosteric site in the transmembrane domain of the receptor, distinct from the acetylcholine binding site. [, ] This binding enhances channel activation, likely by destabilizing the receptor's desensitized states. [, ] Importantly, GAT107 appears to reduce the calcium permeability of the α7 nAChR, which might alleviate concerns about potential cytotoxic side effects associated with excessive calcium influx. []

Applications

The primary application of GAT107 in scientific research is in studying the structure and function of the α7 nAChR. [, , ] Its unique pharmacological profile as an ago-PAM allows researchers to investigate the complex mechanisms of allosteric modulation and its impact on receptor function. [, ] Furthermore, GAT107 serves as a valuable tool for developing and refining pharmacological strategies targeting α7 nAChRs for therapeutic purposes. [, ]

(3aR,4S,9bS)-4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

Compound Description: GAT107 is the (+)-enantiomer of racemic 4BPTQS and acts as a strong positive allosteric modulator (PAM) of α7 nAChR activation by orthosteric agonists. It also exhibits intrinsic allosteric agonist activity, enabling direct activation of α7 nAChR. [] GAT107 demonstrates distinct direct activation and primed potentiation activities. Its direct activation is susceptible to the α7 nAChR antagonist methyllycaconitine, while primed potentiation, characterized by prolonged enhancement of channel activation even after GAT107 washout, is not. This suggests interaction with two distinct sites on the receptor. [] GAT107 is highlighted for its ability to elicit intracellular calcium increases in stably transfected HEK293 cells, though these effects appear independent of significant calcium influx through the α7 nAChR channel. []

3-(3,4-Difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propenamide (B-973B)

Compound Description: B-973B functions as an allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors. When bound to the allosteric binding site in the transmembrane domain, B-973B potentiates acetylcholine (ACh)-evoked currents, leading to reduced inward rectification and a 50% decrease in calcium-dependent reversal potential shifts compared to currents activated by ACh alone. [] These characteristics indicate a reduction in calcium permeability. Additionally, B-973B, similar to GAT107, triggers intracellular calcium increases in stably transfected HEK293 cells, likely through mechanisms independent of direct calcium influx through the channel. []

3a,4,5,9b-Tetrahydro-4-(1-naphthalenyl)-3H-cyclopentan[c]quinoline-8-sulfonamide (TQS)

Compound Description: TQS is classified as a type II α7 PAM, known for its ability to induce both transient and prolonged increases in channel activation by destabilizing desensitized states of the α7 nAChR. [, ] In contrast to A-867744, another type II α7 PAM, TQS exhibits a distinct secondary component in ACh-evoked currents at lower concentrations. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel type II α7 PAM, demonstrating a unique pharmacological profile. It enhances acetylcholine (ACh)-evoked currents by increasing potency, Hill slope, and maximal efficacy. [] Unlike TQS, A-867744 does not exhibit a distinct secondary component in ACh-evoked currents at lower concentrations. [] It displays selectivity for α7 nAChRs, showing no activity at 5-HT3A, α3β4, or α4β2 nAChRs. [] A-867744's unique binding interaction with the α7 nAChR distinguishes it from other PAMs, displacing the agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) but not the antagonist [3H]methyllycaconitine. []

1-(5-Chloro-2-hydroxyphenyl)-3-(2-chloro-5-trifluoromethyl-phenyl)urea (NS1738)

Compound Description: NS1738 is identified as an α7 PAM in the study. It does not displace the binding of [3H]methyllycaconitine to rat cortex α7* nAChRs. []

1-(4-[6-bromobenzo-(1,3)-dioxol-5-yl]-3a,4,5,9btetrahydro-3H-cyclopenta-[c]-quinolin-8-yl)-ethanone (G1)

Compound Description: G1 is a selective agonist for GPR30, a G protein-coupled receptor involved in estrogen-dependent signaling pathways. []

4-(6-Bromo-benzo-[1,3]-dioxol-5-yl)-8isopropyl-3a,4,5,9 b-tetrahydro-3H-cyclopenta-(c)-quinoline (G36)

Compound Description: G36 acts as a selective agonist for GPR30. []

4-(6-Bromo-benzo-[1,3]-dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta-(c)-quinoline (G15)

Compound Description: G15 is a selective antagonist for GPR30. []

Properties

Product Name

4-(4-bromophenyl)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

IUPAC Name

4-(4-bromophenyl)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C19H17BrClNO

Molecular Weight

390.7 g/mol

InChI

InChI=1S/C19H17BrClNO/c1-23-16-10-9-15(21)17-13-3-2-4-14(13)18(22-19(16)17)11-5-7-12(20)8-6-11/h2-3,5-10,13-14,18,22H,4H2,1H3

InChI Key

OZJSNVHPBLWZER-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C4=CC=C(C=C4)Br

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.